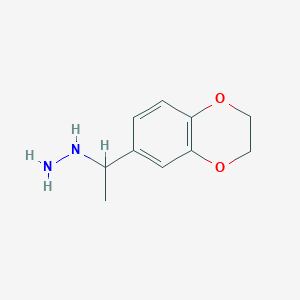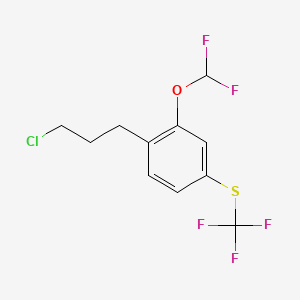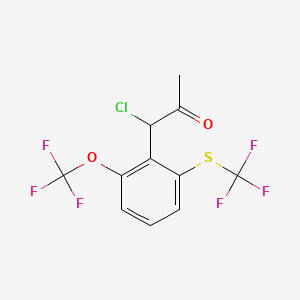
6-Chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- is a derivative of 9,10-anthracenedione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- typically involves the chlorination of 9,10-anthracenedione followed by the introduction of cyclohexylamino groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the chlorination process. Subsequent amination is carried out using cyclohexylamine under controlled temperature and pressure conditions to ensure the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of quinonic structures.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinonic derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted anthracenediones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties. It also serves as an intermediate in the preparation of other anthracenedione derivatives.
Biology and Medicine: In biological research, the compound has been studied for its potential anticancer properties. It exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, the compound is utilized as an analytical reagent for the photometric determination of metal ions. Its ability to form colored complexes with metals makes it valuable in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or cell death. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism, particularly in its anticancer activity.
Comparación Con Compuestos Similares
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy.
Doxorubicin: Another anthracenedione derivative with potent anticancer properties.
1,4-Diaminoanthraquinone: Used in dye production and as an analytical reagent.
Uniqueness: 9,10-Anthracenedione, 6-chloro-1,4-bis(cyclohexylamino)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
10146-32-4 |
|---|---|
Fórmula molecular |
C26H29ClN2O2 |
Peso molecular |
437.0 g/mol |
Nombre IUPAC |
6-chloro-1,4-bis(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H29ClN2O2/c27-16-11-12-19-20(15-16)26(31)24-22(29-18-9-5-2-6-10-18)14-13-21(23(24)25(19)30)28-17-7-3-1-4-8-17/h11-15,17-18,28-29H,1-10H2 |
Clave InChI |
OYHYXJOUXJKBSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=C(C3=O)C=CC(=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one](/img/structure/B14065118.png)









![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)

